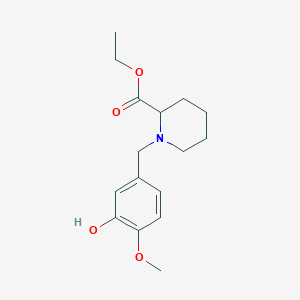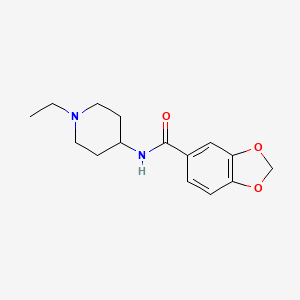![molecular formula C14H24N2 B5233032 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine, also known as BEME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including learning and memory. By inhibiting acetylcholinesterase, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine may help to improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDNF is known to play a critical role in learning and memory, and its levels are reduced in individuals with neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used in neurological research. However, one of the limitations of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
将来の方向性
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One area of research is to further investigate its mechanism of action and its effects on the brain. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in humans. Another area of research is to investigate the potential therapeutic applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in other fields, such as cancer research and cardiovascular disease research. Overall, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
合成法
Several methods have been reported for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 4-ethylpiperazine in the presence of a Lewis acid catalyst. This method yields 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine as a white crystalline solid with a high purity and yield.
科学的研究の応用
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-15-5-7-16(8-6-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVEKQRRLWLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)


![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)

![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
